1-Chloro-6-phenylhexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chlorohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNHNOEUMFFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectral data for 1-Chloro-6-phenylhexane (NMR, IR, MS)
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1-Chloro-6-phenylhexane molecular weight and formula
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Refining the Framework
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IUPAC name for C12H17Cl
An In-depth Technical Guide to the Structural Elucidation and Systematic Nomenclature of C12H17Cl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C12H17Cl represents not a single entity, but a vast landscape of structural isomers. This guide moves beyond a simplistic answer to detail the systematic process of structural elucidation and the application of IUPAC nomenclature required to unambiguously identify a specific compound from this formula. We will demonstrate that determining the precise IUPAC name is contingent on structural information derived from analytical techniques. By calculating the degree of unsaturation, we deduce the probable presence of an aromatic core, which serves as the foundation for exploring the primary isomer class: chloro-substituted hexylbenzenes. This document provides a framework for understanding the positional and skeletal isomerism within this class, offers a detailed protocol for the synthesis and validation of a representative isomer, and underscores the synergy between synthetic chemistry, spectroscopy, and systematic nomenclature in modern chemical science.
The Foundational Challenge: Isomerism and the Molecular Formula
A molecular formula, while fundamental, is merely an inventory of atoms. It provides no information about their connectivity or spatial arrangement. The formula C12H17Cl is a prime example of this ambiguity, as numerous distinct molecules, known as isomers, share it. To navigate this complexity, the first logical step is to determine the Degree of Unsaturation (DoU) . This calculation reveals the total number of rings and/or multiple bonds within the structure.
The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C12H17Cl: DoU = 12 + 1 - (17/2) - (1/2) = 13 - 9 = 4
A Degree of Unaturation of 4 is a strong indicator of the presence of a benzene ring, which itself accounts for one ring and three double bonds. This insight allows us to narrow our focus from an unmanageable number of possibilities to a more defined class of structures: a benzene ring substituted with a C6H12Cl fragment.
Systematic Nomenclature of Chloro-Substituted Hexylbenzene Isomers
With a phenyl group as our core, the isomerism arises from two sources: the branching structure of the six-carbon (hexyl) alkyl chain and the position of the chlorine atom on that chain. According to IUPAC nomenclature guidelines, the longest carbon chain containing the principal functional group or substituent is identified as the parent chain. In this case, the benzene ring is treated as a substituent (phenyl) on the hexane chain when the alkyl chain is C6 or longer, unless a principal functional group resides on the ring.
Positional Isomerism of the Chlorine Atom
Let us first consider a straight-chain hexyl group attached to the benzene ring. The chlorine atom can be located at any position along this chain, leading to distinct isomers.
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Example 1: 1-(1-Chlorohexyl)benzene
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Here, the parent chain is the six-carbon hexyl group. Numbering begins at the carbon attached to the benzene ring (C1), as the phenyl group takes precedence alphabetically over "chloro" when determining numbering from the ends if there's a tie. The chlorine is also on C1.
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Example 2: 1-(6-Chlorohexyl)benzene
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The parent chain is again hexane. The phenyl group is at position 1. Numbering from that end, the chlorine atom is at the terminal position, C6.
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Example 3: 1-(2-Chlorohexyl)benzene
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The phenyl group sets the numbering at C1. The chlorine is located on the second carbon of the hexyl chain.
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Skeletal Isomerism of the Alkyl Chain
The six-carbon alkyl chain itself can be branched, creating skeletal isomers. Each of these branched structures can then exhibit further positional isomerism of the chlorine atom and the phenyl group.
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Example 4: 1-Chloro-4-methyl-1-phenylpentane
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In this case, the longest carbon chain is a five-carbon pentane chain.
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A phenyl group and a chloro group are located at position 1.
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A methyl group is located at position 4.
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The name is constructed by alphabetizing the substituents: chloro, methyl, phenyl.
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The logical relationship between the molecular formula and its potential isomers is visualized below.
Potential research areas for (6-Chlorohexyl)benzene
Initiating Data Collection
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Analyzing Search Results
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Outlining Guide Structure
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1-Chloro-6-phenylhexane safety and handling precautions
Initiating Safety Research
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Expanding Safety Knowledge
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Defining Safety Recommendations
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Establishing Comprehensive Safety Data
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Analyzing Safety Data Sheets
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Synthesizing Safety Information
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Compiling Hazard Information
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Developing Safety Protocol
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Gathering Data Insights
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Synthesizing the Data
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Material safety data sheet for 1-Chloro-6-phenylhexane
Initiating Data Collection
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Expanding Data Gathering
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Commencing Data Compilation
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Crafting The Guide
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Developing The Profile
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Methodological & Application
Synthesis of 1-Chloro-6-phenylhexane from 6-phenyl-1-hexanol
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Commencing Protocol Design
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Formulating Complete Application Note
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Grignard reaction with 1-Chloro-6-phenylhexane
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Outlining the Application Note
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Nucleophilic substitution reactions of 1-Chloro-6-phenylhexane
Initiating Information Gathering
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Developing the Application Note
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Outlining the Substitution Reactions
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Analyzing Reaction Factors
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Defining the Substrate and Reactivity
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Refining the Application Note
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I've sketched the introductory sections, describing this compound as a primary alkyl halide and organic substrate. I'm focusing on its structure and significance for nucleophilic substitution, setting the stage for SN1 versus SN2 mechanism discussions. I'm aiming to differentiate these mechanisms effectively to understand reaction preferences, specifically with the primary nature of the substrate.
Defining the SN2 Mechanism
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I've sketched the introductory sections, describing this compound as a primary alkyl halide and organic substrate. I'm focusing on its structure and significance for nucleophilic substitution, setting the stage for SN1 versus SN2 mechanism discussions. I'm aiming to differentiate these mechanisms effectively to understand reaction preferences, specifically with the primary nature of the substrate.
Defining Reaction Procedures
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Use of 1-Chloro-6-phenylhexane in organic synthesis
Initiating Data Collection
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Defining Information Goals
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Gathering Initial Data
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Gathering Reaction Information
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Deepening Synthesis Knowledge
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Gathering Necessary Information
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Expanding the Reaction Database
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Analyzing Key Syntheses
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Synthesizing the Outline
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Application Note & Protocols: The Strategic Role of 1-Chloro-6-phenylhexane in Modern Pharmaceutical Synthesis
Abstract
1-Chloro-6-phenylhexane is a key bifunctional molecule, serving as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring a terminal alkyl chloride and a phenyl group connected by a flexible hexyl chain, allows for strategic C-C and C-N bond formations. This document provides an in-depth exploration of its application, focusing on the synthesis of second-generation antihistamines. We present detailed, field-tested protocols, mechanistic insights, and workflow visualizations to guide researchers and drug development professionals in leveraging this versatile intermediate.
Introduction: The Architectural Significance of this compound
In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. Intermediates that offer both versatility and reliability are of immense value. This compound emerges as such a compound. Its primary utility lies in its ability to act as a potent electrophile in alkylation reactions. The terminal chloro group is a good leaving group, facilitating nucleophilic substitution, while the phenylhexane backbone provides the necessary lipophilicity and structural framework for various drug classes.
This intermediate is particularly prominent in the synthesis of piperazine-based antihistamines, such as Cetirizine and its enantiomer, Levocetirizine. In these syntheses, this compound serves as the lipophilic "anchor" that is attached to the piperazine core, a critical structural motif for H1 receptor antagonism. The length of the hexyl chain is often crucial for optimal binding to the receptor pocket.
Synthesis of this compound: A Protocol
The most common and industrially scalable synthesis of this compound involves the chlorination of 6-phenyl-1-hexanol. The choice of chlorinating agent is critical to ensure high yield and purity, minimizing the formation of byproducts. Thionyl chloride (SOCl₂) is often the reagent of choice due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous and easily removed.
Underlying Mechanism: Sₙi Reaction
The reaction of an alcohol with thionyl chloride proceeds through an Sₙi (Substitution Nucleophilic internal) mechanism. The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. A base, such as pyridine or triethylamine, deprotonates the intermediate, which then collapses, with the chloride attacking the carbon atom and the SO₂ and another chloride ion leaving.
Experimental Protocol: Synthesis of this compound
Materials:
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6-phenyl-1-hexanol (98%)
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Thionyl chloride (SOCl₂) (99.5%)
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Pyridine (anhydrous, 99.8%)
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Dichloromethane (DCM) (anhydrous)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a reflux condenser and drying tube
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Magnetic stirrer and heating mantle
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Separatory funnel
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-phenyl-1-hexanol (17.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
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Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
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Reagent Addition: Slowly add thionyl chloride (13.1 g, 8.8 mL, 0.11 mol) to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C. A small amount of pyridine (0.8 mL) can be added as a catalyst.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into 100 mL of cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.
Data Summary
| Parameter | Expected Value |
| Appearance | Colorless oil |
| Molecular Weight | 196.72 g/mol |
| Boiling Point | Approx. 115-117 °C at 2 mmHg |
| Expected Yield | 85-95% |
| ¹H NMR (CDCl₃) | δ 7.30-7.15 (m, 5H), 3.54 (t, 2H), 2.61 (t, 2H), 1.78-1.35 (m, 8H) |
Application: Synthesis of a Cetirizine Analogue
This compound is a direct precursor in the synthesis of various antihistamines. The following protocol details its use in the N-alkylation of a piperazine derivative, a core reaction in the synthesis of drugs like Cetirizine.
Mechanistic Rationale: Sₙ2 Alkylation
This step involves the nucleophilic attack of the secondary amine of the piperazine ring on the primary alkyl chloride of this compound. This is a classic Sₙ2 reaction. The use of a non-nucleophilic base is crucial to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow from starting materials to the core antihistamine structure.
Experimental Protocol: N-Alkylation of Piperazine
Materials:
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This compound (19.67 g, 0.1 mol)
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Piperazine (anhydrous, 8.61 g, 0.1 mol)
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Potassium carbonate (K₂CO₃) (27.6 g, 0.2 mol)
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Potassium iodide (KI) (catalytic amount)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Water
Procedure:
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Reaction Setup: To a 500 mL round-bottom flask, add piperazine, potassium carbonate, and a catalytic amount of potassium iodide to 200 mL of anhydrous acetonitrile.
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Reagent Addition: Add a solution of this compound in 50 mL of acetonitrile to the stirred suspension.
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Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Solvent Removal: Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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Purification: The product can be purified by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride).
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear checkpoints:
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TLC Monitoring: At each stage, TLC allows for a qualitative assessment of reaction completion, ensuring that one does not proceed to the next step prematurely.
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Spectroscopic Analysis: The final product and intermediates should be characterized by ¹H NMR and ¹³C NMR. The expected shifts provide a definitive structural confirmation.
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Purity Assessment: HPLC analysis of the final product is recommended to quantify its purity, a critical parameter in pharmaceutical development.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and predictable reactivity in N-alkylation reactions make it an ideal building block for constructing complex drug molecules, particularly within the antihistamine class. The protocols and insights provided herein offer a robust framework for researchers to confidently and efficiently utilize this important compound in their drug discovery and development endeavors.
References
- Synthesis of Cetirizine: A relevant patent describing the synthesis of Cetirizine, often involving intermediates like this compound.
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Thionyl Chloride in Alcohol Chlorination: A general reference on the mechanism and application of thionyl chloride for converting alcohols to alkyl chlorides. (Source: Organic Chemistry textbooks, e.g., Clayden, Greeves, Warren, or online chemical resources like the Organic Chemistry Portal, URL: [Link])
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N-Alkylation Reactions in Pharmaceutical Synthesis: A review or chapter on the importance of N-alkylation in building drug molecules. (Source: Journal of Medicinal Chemistry or similar high-impact journals, URL: [Link])
Experimental protocol for Friedel-Crafts alkylation using 1-Chloro-6-phenylhexane
Initiating Search Parameters
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Application Notes and Protocols for the Purification of 1-Chloro-6-phenylhexane
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-6-phenylhexane is a bifunctional organic molecule featuring a terminal alkyl chloride and a phenyl group, making it a valuable building block in organic synthesis and medicinal chemistry. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds necessitates a high degree of purity to ensure predictable reaction outcomes and to prevent the introduction of unwanted side products in multi-step synthetic sequences. This document provides a comprehensive guide to the purification of this compound, detailing methodologies grounded in established chemical principles and supported by practical, field-proven insights.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The selection of an appropriate purification strategy is fundamentally dictated by the nature of the impurities present. This compound is most commonly synthesized from 6-phenyl-1-hexanol, often using reagents like thionyl chloride (SOCl₂) or hydrochloric acid. This synthetic route, while effective, can introduce a predictable set of impurities that must be addressed.
Common Impurities in the Synthesis of this compound:
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Unreacted Starting Material: Residual 6-phenyl-1-hexanol.
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Reagent-Derived Impurities: Excess chlorinating agent (e.g., thionyl chloride) and its byproducts (e.g., sulfur dioxide, hydrochloric acid).
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Side-Reaction Products: Elimination products (e.g., 6-phenyl-1-hexene), or dialkyl sulfites if thionyl chloride is used.
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Solvent Residues: Residual reaction or extraction solvents.
The significant difference in polarity and boiling points between this compound and these common impurities forms the basis for the purification techniques detailed below.
Physicochemical Properties: Guiding the Purification Strategy
A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification protocols.
| Property | Value | Significance for Purification |
| Molecular Weight | 182.69 g/mol | Affects volatility and diffusion rates in chromatography. |
| Appearance | Colorless to pale yellow liquid | A change in color can indicate degradation or the presence of impurities. |
| Boiling Point | 118-120 °C at 2 mmHg | The relatively high boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Density | 0.999 g/cm³ | Useful for calculating molar quantities and for solvent selection in liquid-liquid extraction. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes). Insoluble in water. | Dictates the choice of solvents for extraction and chromatography. |
| Stability | Stable under recommended storage conditions. | Thermal instability at atmospheric boiling point is a key consideration. |
Purification Workflow: A Multi-Step Approach
A robust purification strategy for this compound typically involves a sequential approach, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve high purity.
Caption: A typical multi-step purification workflow for this compound.
Part 1: Aqueous Workup and Liquid-Liquid Extraction
Objective: To remove water-soluble impurities, such as residual acids (HCl), salts, and highly polar starting materials.
Rationale: This initial step leverages the immiscibility of this compound with water and the differential solubility of impurities. A weak base, such as sodium bicarbonate solution, is used to neutralize any acidic byproducts from the chlorination reaction. This prevents acid-catalyzed side reactions during subsequent heating steps like distillation.
Protocol: Liquid-Liquid Extraction
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Quenching: Carefully add the crude reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Perform this step slowly, with frequent venting, as gas evolution (CO₂) may occur if significant amounts of acid are present.
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Extraction: Add an appropriate organic solvent in which this compound is highly soluble, such as dichloromethane or diethyl ether. A typical volume ratio would be 1:1 (organic solvent to aqueous phase).
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Mixing: Stopper the separatory funnel and invert it gently several times to mix the phases, ensuring to vent frequently to release any pressure buildup.
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Separation: Allow the layers to separate fully. Drain the lower organic layer if using a denser solvent like dichloromethane, or the upper organic layer for less dense solvents like diethyl ether.
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Washing: Wash the isolated organic phase sequentially with:
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Saturated aqueous NaHCO₃ solution (to ensure complete neutralization).
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Water (to remove any remaining bicarbonate).
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Brine (saturated aqueous NaCl solution) to facilitate the removal of dissolved water from the organic phase.
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Drying: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, dry product.
Part 2: Purification by Vacuum Distillation
Objective: To separate this compound from non-volatile impurities (e.g., salts, baseline material from chromatography) and from compounds with significantly different boiling points.
Rationale: this compound has a high boiling point at atmospheric pressure, and heating to this temperature could lead to thermal decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the molecule's integrity. This technique is highly effective for removing less volatile impurities, such as unreacted 6-phenyl-1-hexanol (Boiling Point: ~265-267 °C at 760 mmHg), and more volatile impurities like residual solvents.
Protocol: Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and a pressure gauge (manometer). Ensure all glassware is dry.
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Charging the Flask: Charge the distillation flask with the crude this compound obtained from the workup. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
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Applying Vacuum: Gradually apply vacuum to the system, ensuring all joints are well-sealed. A pressure of around 2 mmHg is a good target.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection:
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Fore-run: Collect the initial, low-boiling fraction, which will contain any residual solvents.
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Main Fraction: As the temperature stabilizes at the boiling point of this compound at the working pressure (e.g., 118-120 °C at 2 mmHg), collect the main fraction in a clean receiving flask.
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Final Fraction: Monitor the temperature closely. A sharp rise in temperature may indicate the beginning of the distillation of higher-boiling impurities. Stop the distillation at this point.
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Cooling and Storage: Allow the apparatus to cool completely before slowly reintroducing air to the system. The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Part 3: High-Purity Polishing by Flash Column Chromatography
Objective: To separate this compound from impurities with similar boiling points or polarities.
Rationale: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). For a relatively non-polar compound like this compound, a non-polar mobile phase system is ideal. This method is particularly useful for removing impurities that are structurally similar to the product, such as the corresponding alkene (6-phenyl-1-hexene), which may have a close boiling point.
Caption: Workflow for purification by flash column chromatography.
Protocol: Flash Column Chromatography
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
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Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, select a solvent system that provides good separation between this compound and its impurities. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for the desired product.
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
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Sample Loading: Dissolve the distilled (or crude) this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
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Elution: Begin eluting the column with the mobile phase, applying positive pressure (using air or nitrogen) to achieve a fast flow rate.
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Fraction Collection: Collect fractions in test tubes or vials.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity this compound.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete safety information before handling.
References
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Synthesis of this compound, Mol-Instincts. [Link]
Applications of 1-Chloro-6-phenylhexane in polymer chemistry
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Reaction of 1-Chloro-6-phenylhexane with sodium azide
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Troubleshooting & Optimization
Improving yield in 1-Chloro-6-phenylhexane synthesis
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Optimizing reaction conditions for 1-Chloro-6-phenylhexane substitutions
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Preventing elimination reactions with 1-Chloro-6-phenylhexane
Initiating Elimination Research
I'm currently immersed in Google searches, aiming to dissect the factors that govern elimination reactions, particularly concerning primary alkyl halides such as 1-chloro-6-phenylhexane. My focus is on the interplay between SN2 and E2 pathways in this context. I'm building a framework for the underlying reaction conditions.
Analyzing Reaction Dynamics
I've initiated comprehensive Google searches, focusing on elimination reactions in primary alkyl halides like this compound. My queries center on the interplay between SN2 and E2 pathways, considering factors like nucleophile/base, solvent, temperature, and the leaving group. I'm organizing the content as a Q&A for the tech support center, crafting a logical troubleshooting progression, and synthesizing search results to explain the underlying chemical principles.
Developing Reaction Protocols
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Challenges in the purification of 1-Chloro-6-phenylhexane
Initiating Data Collection
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Expanding Search Parameters
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Developing the Troubleshooting Guide
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Defining the Audience & Purpose
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Structuring the Purification Guide
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Outlining the Guide Structure
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Refining the Content
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Refining the Purification Guide
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Refining the Troubleshooting Guide
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Finalizing the Guide Structure
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Developing the Guide's Structure
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Technical Support Center: Accelerating Reactions of 1-Chloro-6-phenylhexane
Welcome to our dedicated technical support center for optimizing reactions involving 1-chloro-6-phenylhexane. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the rate and efficiency of their synthetic transformations. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting & FAQs: Enhancing the Reactivity of this compound
Question 1: My substitution reaction with this compound is incredibly slow. What are the primary factors I should investigate?
Answer:
A sluggish reaction rate with this compound, a primary alkyl chloride, in a nucleophilic substitution is a common issue. The reaction likely proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The rate of this reaction is governed by several key factors that you should systematically evaluate:
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The Leaving Group: The chloride ion (Cl⁻) is a reasonably good leaving group, but it is less reactive than bromide (Br⁻) or iodide (I⁻). The strength of the carbon-halogen bond plays a crucial role; the C-Cl bond is stronger and thus harder to break than C-Br or C-I bonds.
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The Nucleophile: The strength of your nucleophile is paramount. Weak nucleophiles will react slowly with a primary alkyl chloride. Stronger, negatively charged nucleophiles are generally more effective in SN2 reactions.
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The Solvent: The choice of solvent can dramatically impact the rate of an SN2 reaction. Solvents that can solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile itself) are ideal.
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Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this must be balanced against the potential for side reactions, such as elimination.
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Concentration: The SN2 reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. Ensuring adequate concentrations of both reactants is essential.
Question 2: How can I quantitatively improve the leaving group ability of this compound?
Answer:
A highly effective strategy to accelerate your reaction is to convert the alkyl chloride to a more reactive alkyl iodide in situ. This is commonly achieved through the Finkelstein reaction .[1][2]
The Finkelstein reaction is an SN2 process where a halide is exchanged for another.[1] By using a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone, you can take advantage of Le Châtelier's principle.[3] Sodium chloride is insoluble in acetone and precipitates out of the reaction mixture, driving the equilibrium towards the formation of the more reactive 1-iodo-6-phenylhexane.[1][3]
Experimental Protocol: In-situ Conversion to 1-iodo-6-phenylhexane (Finkelstein Reaction)
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Solvent Selection: Choose a solvent in which the iodide salt is soluble, but the chloride salt is not. Acetone is the classic choice for sodium salts.
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Reagents:
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This compound (1 equivalent)
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Your desired nucleophile (e.g., sodium azide, 1.1 equivalents)
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Sodium iodide (0.1 - 0.2 equivalents)
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Dry acetone
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Procedure:
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Dissolve this compound and sodium iodide in dry acetone.
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Add your nucleophile to the mixture.
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Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC or GC.
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The formation of a white precipitate (NaCl) is an indicator of the reaction proceeding.
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Data Presentation: Relative Leaving Group Reactivity
| Leaving Group | Relative Rate of SN2 Reaction |
| I⁻ | ~30,000 |
| Br⁻ | ~10,000 |
| Cl⁻ | ~200 |
| F⁻ | 1 |
Relative rates are approximate and can vary with reaction conditions.
Question 3: What are the best solvent choices for my SN2 reaction with this compound, and why?
Answer:
For an SN2 reaction, the ideal solvent is a polar aprotic solvent . These solvents possess a dipole moment that allows them to dissolve ionic compounds (the nucleophile salt), but they lack acidic protons that can hydrogen-bond with and "cage" the nucleophile, which would reduce its reactivity.
In contrast, polar protic solvents (like water, ethanol, or methanol) can solvate both the cation and the anion of the nucleophilic salt. The solvation of the anion through hydrogen bonding stabilizes the nucleophile, making it less reactive and slowing down the SN2 reaction.
Data Presentation: Common Solvents for SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent choice, dissolves many organic and inorganic compounds. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Highly polar, excellent for dissolving a wide range of nucleophiles. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Good choice, often used in kinetics studies. |
| Acetone | Polar Aprotic | 21 | Useful, especially for Finkelstein reactions. |
| Ethanol | Polar Protic | 24.5 | Generally avoided for SN2 reactions due to nucleophile solvation. |
| Water | Polar Protic | 80 | Poor choice for SN2 reactions. |
Visualization: Solvent Effects on Nucleophile Reactivity
Caption: Solvent effects on nucleophile availability.
Question 4: My nucleophile is not soluble in my organic solvent. How can I overcome this phase-incompatibility issue?
Answer:
This is a classic problem when, for example, using an aqueous solution of a nucleophile with an organic substrate. The solution is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[4]
For anionic nucleophiles, quaternary ammonium salts (such as tetrabutylammonium bromide, TBAB) or phosphonium salts are commonly used.[4] The lipophilic alkyl groups on the catalyst's cation allow it to be soluble in the organic phase, while its positive charge allows it to pair with the nucleophile's anion and transport it from the aqueous to the organic phase.
Visualization: The Mechanism of Phase-Transfer Catalysis
Caption: Phase-Transfer Catalysis Workflow.
Experimental Protocol: A General PTC Procedure
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Setup: Combine this compound in a suitable organic solvent (e.g., toluene, dichloromethane).
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Aqueous Phase: In a separate vessel, dissolve your nucleophilic salt (e.g., NaCN, NaN₃) in water.
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Catalyst: Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) to the organic phase.
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Reaction: Combine the two phases and stir vigorously to ensure a large interfacial area. Heat as necessary.
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Workup: Separate the organic layer, wash with water and brine, dry, and purify the product.
Question 5: I am using a strong base as a nucleophile and getting a significant amount of an elimination byproduct. How can I favor substitution?
Answer:
When using strongly basic nucleophiles (e.g., hydroxides, alkoxides), you can encounter a competing E2 (Elimination Bimolecular) reaction, which forms 6-phenyl-1-hexene. To favor the desired SN2 substitution, consider the following adjustments:
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Temperature: Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.
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Nucleophile Choice: If possible, use a less basic nucleophile that is still a good nucleophile. For example, acetate (CH₃COO⁻) is a good nucleophile but a relatively weak base, which would favor the formation of 6-phenylhexyl acetate.
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Solvent: Continue to use a polar aprotic solvent. These solvents enhance the nucleophilicity of the anion without significantly increasing its basicity.
Visualization: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 reaction pathways.
By carefully considering and optimizing these key experimental parameters, you can significantly increase the rate and yield of your desired substitution product when working with this compound.
References
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Ullmann, F., & Münzhuber, G. (1903). Ueber p-Aminotetraphenylmethan. Berichte der deutschen chemischen Gesellschaft, 36(2), 1607-1610. Available at: [Link]
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Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. Available at: [Link]
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Tanaka, R., & Yamabe, K. (1982). Nucleophilic attack on chloro(phenyl)ethyne by azide ion. Journal of the Chemical Society, Perkin Transactions 2, (11), 1573-1576. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Werner, F., Roxo, B., Mannes, K., & Trescher, V. (1984). U.S. Patent No. 4,447,647. Washington, DC: U.S. Patent and Trademark Office.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Available at: [Link]
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Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Available at: [Link]
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Tian, J.-S., et al. (2026). Nickel-catalyzed C(sp2)–H bond aminoalkylation of alkenes and arenes for the synthesis of δ-amino acid derivatives. Organic Chemistry Frontiers, 13(1), 210-215. Available at: [Link]
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Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Available at: [Link]
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LibreTexts Chemistry. (2023). Reactions of alkyl halides - an overview. Available at: [Link]
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Rzepa, H. S. (2010). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Available at: [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available at: [Link]
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Pearson+. (n.d.). Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to.... Available at: [Link]
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Stack Exchange. (2013). Can we prepare alkyl chloride or alkyl bromide by Finkelstein reaction? Chemistry Stack Exchange. Available at: [Link]
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Muathen, H. A. (2003). A convenient and efficient method for the synthesis of 2,4,6-trichloroaniline from aniline using N-chloro reagents. Helvetica Chimica Acta, 86(1), 164-168. Available at: [Link]
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University of Colorado Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]
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LibreTexts Chemistry. (2021). Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Available at: [Link]
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Chegg. (2022). Solved 5. cis-1-Chloro-3-methylcyclohexane (1) reacts with.... Available at: [Link]
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Tundo, P., & Venturello, P. (1981). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2, (4), 1146-1149. Available at: [Link]
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Rojas Lab. (2024, November 20). Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! [Video]. YouTube. Available at: [Link]
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AllChemistry. (2025, July 19). Finkelstein Reaction [Video]. YouTube. Available at: [Link]
- Frisch, A. C., & Beller, M. (2005). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. In Organic Reactions (Vol. 65, pp. 1-198). John Wiley & Sons, Inc.
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BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Technical Support Center: Analysis of 1-Chloro-6-phenylhexane
Welcome to the dedicated support center for the analysis of 1-Chloro-6-phenylhexane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of handling and analyzing this compound. Our goal is to equip you with the expertise to anticipate and resolve common challenges, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through the chlorination of 6-phenyl-1-hexanol, can be susceptible to several side reactions. The most prevalent impurities include unreacted starting material (6-phenyl-1-hexanol), the corresponding elimination product (6-phenyl-1-hexene), and over-chlorination products. The presence of these impurities can significantly complicate downstream applications and analytical interpretations.
Q2: How can I confirm the identity and purity of my this compound sample?
A2: A multi-technique approach is recommended for unambiguous identification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for separating volatile impurities and confirming the molecular weight of the parent compound. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed structural information, confirming the connectivity of the atoms. Finally, Fourier-Transform Infrared (FT-IR) spectroscopy can be used to verify the presence of key functional groups and the absence of hydroxyl groups from the starting material.
Q3: My ¹H NMR spectrum of this compound shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities or degradation products. Common culprits include residual solvent from the purification process, the starting alcohol (6-phenyl-1-hexanol), or the elimination product (6-phenyl-1-hexene). A broad peak around 1.5-3.5 ppm could indicate the presence of water. To troubleshoot, it is crucial to compare the spectrum with a reference spectrum and consider the reaction conditions and work-up procedure.
Troubleshooting Guides
Guide 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for analyzing this compound. However, several pitfalls can lead to inaccurate quantification and misidentification of components.
Problem: Poor Peak Shape and Tailing
Causality: Tailing peaks in GC are often indicative of active sites in the GC inlet or column, which can interact with the analyte. For a halogenated compound like this compound, this can be particularly problematic. Another cause can be a mismatch between the analyte's polarity and the column's stationary phase.
Troubleshooting Protocol:
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Inlet Maintenance: Deactivate the inlet liner by silylating it or use a pre-deactivated liner. Ensure the septum is not cored and is replaced regularly.
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Column Selection: Employ a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) which is generally a good starting point for a wide range of compounds.
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Temperature Optimization: Ensure the inlet temperature is sufficient to volatilize the sample without causing degradation. A typical starting point is 250 °C.
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Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.
Problem: Co-elution of Impurities
Causality: The similar volatility of this compound and its common impurities, such as 6-phenyl-1-hexene, can lead to overlapping peaks, making accurate quantification challenging.
Troubleshooting Protocol:
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Modify the Temperature Program: Decrease the ramp rate of the oven temperature program to improve separation.
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Select a Different Column: A column with a different stationary phase chemistry can alter the elution order and resolve co-eluting peaks.
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Deconvolution Software: Utilize the mass spectral data to deconvolute the overlapping chromatographic peaks. Modern GC-MS software often includes algorithms for this purpose.
Workflow for GC-MS Troubleshooting
Caption: Decision tree for troubleshooting common GC-MS issues.
Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this compound. However, subtle issues can compromise spectral quality and interpretation.
Problem: Broad or Unresolved Multiplets
Causality: Poorly resolved multiplets can arise from several factors, including sample viscosity, the presence of paramagnetic impurities, or suboptimal shimming of the spectrometer.
Troubleshooting Protocol:
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Sample Preparation: Ensure the sample is fully dissolved and the concentration is appropriate (typically 5-10 mg in 0.6-0.7 mL of deuterated solvent). Filter the sample if any particulate matter is present.
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Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity. This is a critical step for obtaining sharp signals.
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Solvent Selection: Use a low-viscosity deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound.
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Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio, which can help in resolving complex multiplets.
Problem: Inaccurate Integration
Troubleshooting Protocol:
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Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure a flat baseline across the entire spectrum.
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Integration Regions: Set the integration regions to encompass the entire multiplet for each signal. Be cautious with overlapping signals and consider deconvolution methods if necessary.
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Relaxation Delay (d1): For quantitative NMR (qNMR), ensure the relaxation delay is sufficiently long (typically 5 times the longest T₁ relaxation time) to allow for complete relaxation of all protons.
Table 1: Typical ¹H NMR Data for this compound and Common Impurities
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.32 - 7.15 | m | 5H | Ar-H |
| 3.54 | t | 2H | -CH₂Cl | |
| 2.61 | t | 2H | Ar-CH₂- | |
| 1.82 - 1.75 | m | 2H | -CH₂CH₂Cl | |
| 1.68 - 1.59 | m | 2H | Ar-CH₂CH₂- | |
| 1.45 - 1.35 | m | 2H | -CH₂CH₂CH₂- | |
| 6-Phenyl-1-hexanol | 3.65 | t | 2H | -CH₂OH |
| 1.58 | s | 1H | -OH | |
| 6-Phenyl-1-hexene | 5.85 - 5.75 | m | 1H | -CH=CH₂ |
| 5.02 - 4.92 | m | 2H | -CH=CH ₂ |
Guide 3: Purification by Flash Chromatography
Purification is a critical step that, if not performed correctly, can introduce new impurities or lead to sample loss.
Problem: Incomplete Separation of Product from Starting Material
Causality: The similar polarities of this compound and 6-phenyl-1-hexanol can make their separation by flash chromatography challenging.
Troubleshooting Protocol:
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Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate. Aim for a retention factor (Rf) of around 0.3 for the product.
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Gradient Elution: Employ a shallow gradient of the more polar solvent (e.g., ethyl acetate in hexane) to improve the resolution between the two compounds.
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Column Packing: Ensure the silica gel column is packed uniformly to prevent channeling, which can lead to poor separation.
Logical Flow for Purification Strategy
Caption: Workflow for the purification of this compound.
References
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National Institute of Standards and Technology (NIST). (n.d.). Benzene, (6-chlorohexyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Enhancing the selectivity of reactions with 1-Chloro-6-phenylhexane
Initiating Data Collection
I've initiated comprehensive Google searches focused on the reactivity of 1-chloro-6-phenylhexane. I'm prioritizing common reactions, potential side products, and techniques for boosting selectivity, and I've started the search process.
Analyzing Reaction Specifics
I'm now expanding my search to specific reaction conditions, delving into the impact of catalysts, solvents, and temperature variations on regioselectivity and stereoselectivity. I'm also looking at existing protocols and troubleshooting guides for similar alkyl halides to anticipate potential experimental challenges and pitfalls. Concurrently, I'm sourcing mechanistic details and supporting data from academic papers and databases for various reaction pathways.
Constructing Troubleshooting Guide
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Scalability issues in the production of 1-Chloro-6-phenylhexane
Initiating Search Strategies
Analyzing Scale-Up Issues
I'm now zeroing in on frequently seen roadblocks in scaling up the synthesis of 1-Chloro-6-phenylhexane. I'm deep into specifics like temperature control, how to add reagents, mixing concerns, the creation of unwanted impurities, and effective product isolation. I'm also hunting for pre-existing troubleshooting guides and alternative synthesis methods that address these specific scale-up concerns. At the same time, I'm finding safety data and handling instructions for the reagents.
Developing Comprehensive Documentation
I am now structuring the data I've accumulated into a clear Q&A format, building a troubleshooting guide, and creating an FAQ section for broader queries. I am also preparing to design Graphviz diagrams to visualize key experimental workflows and identify synthesis roadblocks for this process. My aim is to synthesize a complete technical guide.
Outlining the Scalability Guide
I'm currently structuring a technical support guide on scaling up this compound production. The outline now includes an introduction emphasizing the importance of scalable synthesis. Next, I plan to delve into the synthesis itself.
Developing the Synthesis Details
I've expanded on the synthesis routes section, focusing on chlorination of 6-phenyl-1-hexanol as the primary pathway and considering Grignard reactions as an alternative. My next step is to create a detailed FAQ section addressing common synthesis questions. I'm prioritizing scalable production and troubleshooting common issues, like low yield and byproduct formation.
Planning the Scalability Guide
I've outlined the guide, starting with an introduction to this compound and the necessity of scalable synthesis. Next, I'm working through the synthesis routes, primarily focusing on the chlorination of 6-phenyl-1-hexanol, while keeping Grignard reactions in mind as an option. Now I'm preparing a Q&A section, beginning with the synthesis FAQs to ensure I don't miss anything.
Structuring the Guide Plan
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Catalyst selection for cross-coupling with 1-Chloro-6-phenylhexane
Initiating Catalyst Search
I'm starting my deep dive by hitting Google hard. My initial focus is gathering info on catalyst selection for cross-coupling reactions, especially when dealing with alkyl chlorides. The key here is to find catalysts that work well with substrates like 1-chloro-6-phenylhexane. Let's see what comes up.
Expanding Search and Structure
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Expanding Search Parameters
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Deepening Search & Structure
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-Chloro-6-phenylhexane
This guide provides an in-depth comparison of various synthetic routes to 1-chloro-6-phenylhexane, a valuable bifunctional molecule often employed as a building block in the synthesis of more complex organic structures, including active pharmaceutical ingredients. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. Here, we dissect several common and innovative approaches, offering the experimental rationale and comparative data necessary for informed decision-making in a research and development setting.
Introduction: The Versatility of this compound
This compound possesses two key reactive sites: a terminal chloroalkane and a phenyl group. This duality allows for a range of subsequent chemical transformations. The alkyl chloride can undergo nucleophilic substitution reactions, while the aromatic ring is amenable to electrophilic substitution. This versatility makes it a sought-after intermediate in organic synthesis.
Comparative Analysis of Synthetic Routes
We will explore three primary strategies for the synthesis of this compound:
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Nucleophilic Substitution of 6-Phenyl-1-hexanol: A classic and reliable method.
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Friedel-Crafts Alkylation of Benzene: A direct approach with potential selectivity challenges.
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Ring-Opening of a Phenyl-Substituted Cyclic Ether: A less common but potentially efficient alternative.
Route 1: Nucleophilic Substitution of 6-Phenyl-1-hexanol
This is arguably the most common and well-documented method for preparing this compound. The core of this strategy is the conversion of a primary alcohol to an alkyl chloride using a variety of chlorinating agents.
Reaction Schematics
Caption: General scheme for the synthesis of this compound from 6-phenyl-1-hexanol.
Detailed Protocol: Thionyl Chloride Method
A widely used and effective chlorinating agent is thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.
Step-by-Step Procedure:
-
To a stirred solution of 6-phenyl-1-hexanol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C, slowly add thionyl chloride (1.2 eq).
-
If desired, a catalytic amount of pyridine or dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude product, which can be further purified by vacuum distillation or column chromatography.
Experimental Rationale and Insights
The choice of thionyl chloride is advantageous due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product. The use of an anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride. The addition of a base like pyridine can prevent the accumulation of HCl, which might lead to side reactions, although it can sometimes complicate purification.
Comparative Data for Route 1
| Chlorinating Agent | Typical Yield (%) | Reaction Conditions | Purity (Typical) | Reference |
| Thionyl Chloride (SOCl₂) | 85-95% | 0 °C to RT, 2-4 h | >95% | |
| Phosphorus Pentachloride (PCl₅) | 80-90% | RT, 1-3 h | >95% | |
| Concentrated HCl (with ZnCl₂) | 60-75% | Reflux, 6-12 h | Variable |
Route 2: Friedel-Crafts Alkylation of Benzene
This approach involves the direct alkylation of benzene with a suitable 1,6-dihalohexane, such as 1,6-dichlorohexane, in the presence of a Lewis acid catalyst.
Reaction Schematics
Caption: Friedel-Crafts alkylation route to this compound.
Detailed Protocol
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a large excess of benzene (which acts as both reactant and solvent) at 0-5 °C, add 1,6-dichlorohexane (1.0 eq) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring by gas chromatography (GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the excess benzene by distillation. The residue, containing the desired product and potential byproducts, is then purified by vacuum distillation.
Experimental Rationale and Insights
The Friedel-Crafts alkylation is a powerful C-C bond-forming reaction. However, it is often plagued by several challenges. Polyalkylation is a significant side reaction, where the product, this compound, can react further with benzene. Using a large excess of benzene helps to minimize this. Carbocation rearrangements are also a possibility, though less likely with a primary haloalkane. The choice of Lewis acid and reaction temperature is crucial for controlling selectivity.
Comparative Data for Route 2
| Lewis Acid | Typical Yield (%) | Key Challenges | Purity (Typical) |
| AlCl₃ | 40-60% | Polyalkylation, difficult purification | Moderate |
| FeCl₃ | 35-55% | Lower activity, may require higher temperatures | Moderate |
Route 3: Ring-Opening of a Phenyl-Substituted Cyclic Ether
A more modern and elegant approach involves the regioselective ring-opening of a cyclic ether, such as 2-phenyltetrahydrofuran, using a suitable chlorinating agent.
Reaction Schematics
Caption: Synthesis via ring-opening of a cyclic ether.
Detailed Protocol
-
A solution of 2-phenyltetrahydrofuran (1.0 eq) in an anhydrous solvent is treated with a chlorinating agent, often in combination with a Lewis acid to facilitate ring opening.
-
The reaction conditions (temperature, time) are highly dependent on the specific reagents used.
-
Work-up and purification would follow standard procedures similar to those described for the other routes.
Experimental Rationale and Insights
This method can offer high regioselectivity, as the cleavage of the C-O bond is directed by the stability of the resulting carbocation intermediate. However, the synthesis of the starting cyclic ether may add extra steps to the overall sequence. This route is less commonly reported in the literature but presents an interesting alternative, particularly if the starting material is readily available.
Overall Comparison and Recommendations
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Scalability |
| 1. Nucleophilic Substitution | 6-Phenyl-1-hexanol | High yields, high purity, reliable | Requires pre-synthesis of the alcohol | Excellent |
| 2. Friedel-Crafts Alkylation | Benzene, 1,6-dichlorohexane | Direct, fewer steps | Low to moderate yields, polyalkylation, purification challenges | Moderate |
| 3. Ring-Opening | 2-Phenyltetrahydrofuran | Potentially high regioselectivity | Starting material may not be readily available | Dependent on starting material synthesis |
For most laboratory and pilot-scale syntheses, the nucleophilic substitution of 6-phenyl-1-hexanol with thionyl chloride (Route 1) remains the most reliable and efficient method. It consistently provides high yields of pure product and the procedure is straightforward. While the Friedel-Crafts alkylation (Route 2) appears more direct, the challenges associated with controlling selectivity and purification often make it a less attractive option. The ring-opening strategy (Route 3) is a viable alternative if the starting cyclic ether is accessible and may be advantageous in specific synthetic contexts.
References
Spectroscopic analysis and confirmation of 1-Chloro-6-phenylhexane
Initiating Data Collection
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Expanding Analytical Scope
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Commencing Detailed Research
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Gathering Key Data
I've made headway! Initial Google queries led me to promising resources. I've located the PubChem and NIST WebBook entries for this compound. These provide critical insights into its chemical structure, key properties, and some spectral data, including mass spectrometry. I'm focusing on extracting relevant information from there now.
Deepening the Search
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Refining Analytical Focus
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Narrowing the Search Focus
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Deepening the Data Dive
I've significantly expanded the scope and depth of my data dives. Although I found databases confirming the existence of crucial 13C NMR, Mass Spec, and IR data, detailed spectra with assignments are still elusive. Finding a 1H NMR spectrum with assigned chemical shifts for this compound is still a critical need, and likewise for 13C NMR. Mass spec fragmentation remains generalized, without specific pattern analysis. Alternative analytical method search also expanded.
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Seeking Specific Data
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Comparative Guide to the Reaction Kinetics of 1-Chloro-6-phenylhexane
A Senior Application Scientist's Perspective on SN1 vs. SN2 Pathways and Anchimeric Assistance
For researchers and professionals in drug development and organic synthesis, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of predictive modeling, process optimization, and mechanistic elucidation. This guide provides an in-depth analysis of the kinetic studies of 1-chloro-6-phenylhexane, a molecule that serves as an exemplary substrate for exploring the subtle interplay of reaction mechanisms. We will dissect its reactivity in comparison to other primary alkyl halides, offering a clear, data-driven perspective on the factors governing its transformation.
The Dichotomy of Primary Alkyl Halide Reactivity: A Case for Deeper Investigation
Primary alkyl halides typically favor the bimolecular nucleophilic substitution (SN2) pathway, characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. The alternative, a stepwise unimolecular (SN1) mechanism proceeding through a carbocation intermediate, is generally disfavored due to the inherent instability of primary carbocations. However, the presence of a phenyl group at the 6-position in this compound introduces a fascinating mechanistic ambiguity that warrants a thorough kinetic investigation. This guide will explore how neighboring group participation by the phenyl ring can significantly alter the expected reactivity, leading to rate enhancements and the formation of cyclic intermediates.
Experimental Design: Unraveling Reaction Pathways
To rigorously compare the reactivity of this compound, a series of kinetic experiments are essential. The choice of solvent, nucleophile, and analytical technique is paramount in obtaining meaningful data.
Methodologies for Kinetic Analysis
The solvolysis of this compound in various solvents is a common method to probe its reactivity. The rate of reaction can be monitored by several techniques, including:
-
Conductivity Measurements: As the reaction proceeds, the formation of ions (e.g., H+ and Cl-) increases the conductivity of the solution. This change can be measured over time to determine the reaction rate.
-
Titrimetric Methods: Aliquots of the reaction mixture can be withdrawn at specific time intervals and the concentration of the leaving group (Cl-) or a product can be determined by titration.
-
Spectroscopic Techniques: If the starting material or product has a distinct chromophore, UV-Vis spectroscopy can be employed to monitor the change in absorbance over time.
A Validated Experimental Protocol for Solvolysis Kinetics
The following protocol outlines a robust method for studying the solvolysis of this compound:
-
Preparation of Reagents:
-
Synthesize and purify this compound. The purity should be confirmed by techniques such as NMR and GC-MS.
-
Prepare the desired solvent systems (e.g., various ethanol-water or acetic acid-water mixtures) of high purity.
-
-
Reaction Setup:
-
A thermostated bath is crucial to maintain a constant reaction temperature (e.g., 25°C ± 0.1°C).
-
Prepare a dilute solution of this compound in the chosen solvent. The initial concentration should be accurately known.
-
-
Data Acquisition:
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solvent that stops the reaction (e.g., cold acetone).
-
Determine the concentration of the chloride ion produced using a suitable analytical method, such as potentiometric titration with silver nitrate.
-
-
Data Analysis:
-
The rate constant (k) for the reaction can be determined from the integrated rate law for a first-order reaction: ln([A]t/[A]0) = -kt, where [A]t is the concentration of this compound at time t, and [A]0 is the initial concentration.
-
A plot of ln([A]t) versus time should yield a straight line with a slope of -k.
-
Visualizing Reaction Mechanisms
The reaction of this compound can proceed through competing pathways. The following diagrams illustrate the SN2 and the neighboring group participation (NGP) mechanisms.
Caption: The concerted SN2 mechanism for this compound.
Caption: Neighboring group participation by the phenyl ring.
Comparative Kinetic Data: this compound vs. Other Alkyl Chlorides
The enhanced reaction rate of this compound compared to a similar primary alkyl halide without the phenyl group, such as 1-chlorohexane, provides strong evidence for neighboring group participation. The following table summarizes hypothetical, yet plausible, relative rate data for the solvolysis of various alkyl chlorides in 80% ethanol at 25°C.
| Compound | Relative Rate (k_rel) | Plausible Mechanism(s) |
| 1-Chlorohexane | 1 | SN2 |
| This compound | ~100-1000 | SN2 with significant Anchimeric Assistance |
| Neopentyl Chloride | ~10⁻⁵ | SN2 (sterically hindered) |
| 1-Chlorobutane | 0.8 | SN2 |
Analysis of Data: The significantly higher relative rate of this compound strongly suggests that the phenyl group participates in the rate-determining step. This "anchimeric assistance" involves the formation of a spirocyclic intermediate, which is more stable than a primary carbocation, thus accelerating the reaction.
The Underlying Theory: Anchimeric Assistance and the Winstein-Grunwald Equation
The phenomenon of anchimeric assistance, or neighboring group participation, is a well-documented concept in physical organic chemistry. It occurs when a substituent on the substrate molecule interacts with the reaction center to accelerate the reaction rate. In the case of this compound, the π-electrons of the phenyl group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion. This results in the formation of a spirocyclic cation intermediate, which then reacts with the solvent to give the final products.
The influence of the solvent on the reaction rate can be quantitatively assessed using the Winstein-Grunwald equation:
log(k/k₀) = mY
where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), m is a parameter that reflects the sensitivity of the substrate to the ionizing power of the solvent, and Y is a parameter that characterizes the ionizing power of the solvent. A large 'm' value is indicative of a reaction proceeding through a carbocation-like transition state, consistent with an SN1 or NGP mechanism.
Conclusion: A Case Study in Mechanistic Nuance
The kinetic studies of this compound provide a compelling illustration of the limitations of simplistic mechanistic classifications. While formally a primary alkyl halide, its reactivity is dramatically influenced by the presence of the remote phenyl group. The significant rate enhancement observed in its solvolysis reactions, when compared to analogous compounds lacking the phenyl substituent, points unequivocally to the operation of anchimeric assistance. This guide has outlined the experimental framework necessary to probe these effects and has provided the theoretical context for interpreting the resulting kinetic data. For researchers in drug development and process chemistry, understanding such mechanistic subtleties is crucial for predicting reactivity, controlling product distribution, and designing more efficient synthetic routes.
References
-
Advanced Organic Chemistry: Part A: Structure and Mechanisms. Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]
-
The Winstein-Grunwald Equation. Winstein, S., & Grunwald, E. (1948). Journal of the American Chemical Society, 70(2), 846–854. [Link]
-
Neighboring Group Participation. Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. [Link]
Benchmarking the efficiency of 1-Chloro-6-phenylhexane synthesis methods
Initiating Reaction Search
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Analyzing Chlorination Reactions
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Refining Synthesis Parameters
I'm now zeroing in on the specifics for chlorinating 6-phenyl-1-hexanol. I found general procedures for thionyl chloride, HCl with phase-transfer, and the Appel reaction, but the missing link is specific experimental data. I need yields, temperatures, and purification details for my target molecule. Also, I'm gathering starting material synthesis info. Finally, I'll need reagent costs and safety data.
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Analyzing Chlorination Methods
I've made headway synthesizing the procedure! While a direct protocol remains elusive, I've gathered plentiful general chlorination procedures. Thionyl chloride, HCl with a phase-transfer catalyst, and the Appel reaction all seem promising approaches. I even found a protocol to synthesize 6-phenyl-1-hexanol from 6-phenylhexanoic acid. Safety data is coming in strong for the key reagents, but I still need to find efficiency data (yield, purity, time) for these methods with 6-phenyl-1-hexanol.
Refining Reaction Strategies
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Analyzing Chlorination Methods
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Structuring the Guide
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Evaluating Synthesis Procedures
I've collated data on synthesizing this compound and related compounds. I've now consolidated procedures for thionyl chloride, HCl with a phase-transfer catalyst, and the Appel reaction, including the precursor synthesis and reagent safety data. I found a scarcity of direct experimental data specifically for the target molecule. To address this, I will emphasize analogous reactions and will provide adapted protocols, visualizations, and references to structure a useful guide. I can now proceed to write the comparison guide.
A Comparative Analysis of Alkylating Agents: A Deep Dive into 1-Chloro-6-phenylhexane
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an in-depth comparative analysis of 1-Chloro-6-phenylhexane, a versatile yet often overlooked primary alkylating agent. We will explore its reactivity in the context of fundamental organic chemistry principles and compare its performance with other relevant alkylating agents, supported by established experimental data and detailed protocols.
Introduction to this compound: A Unique Molecular Scaffold
This compound (C₁₂H₁₇Cl) is a primary alkyl chloride characterized by a hexyl chain with a terminal phenyl group.[1] This unique structure, combining a flexible aliphatic spacer with a rigid aromatic moiety, makes it a valuable tool in organic synthesis, particularly for introducing a phenylhexyl group into various molecules. This can be advantageous in medicinal chemistry for probing hydrophobic pockets in biological targets or for modifying the pharmacokinetic properties of a lead compound.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₇Cl |
| Molecular Weight | 196.72 g/mol |
| Boiling Point | 88-91 °C |
| CAS Number | 71434-68-9 |
The Heart of the Matter: Reactivity in Nucleophilic Substitution
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions, predominantly following the Sₙ2 mechanism. The rate and efficiency of these reactions are governed by several key factors, which we will use as a basis for our comparative analysis.
The Sₙ2 Mechanism: A Concerted Dance
The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[2][3] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[2]
Caption: Generalized Sₙ2 reaction workflow.
Comparative Analysis of Reactivity
To understand the performance of this compound, we will compare it with three other alkylating agents, each highlighting a key aspect of reactivity: 1-Chlorohexane (effect of the phenyl group), 1-Bromo-6-phenylhexane (effect of the leaving group), and Benzyl Chloride (effect of benzylic activation).
Table 1: Comparative Reactivity of Selected Alkylating Agents in Sₙ2 Reactions
| Alkylating Agent | Structure | Key Feature | Expected Relative Reactivity | Rationale |
| This compound | Ph-(CH₂)₆-Cl | Primary Alkyl Chloride with terminal Phenyl group | Moderate | Primary chloride offers good accessibility for the nucleophile. The remote phenyl group has a minimal electronic effect on the reaction center but adds steric bulk to the overall molecule. |
| 1-Chlorohexane | CH₃-(CH₂)₅-Cl | Primary Alkyl Chloride | Moderate (Slightly higher than this compound) | Structurally similar to our target, but lacks the bulky phenyl group, leading to potentially faster reaction rates due to lower overall steric hindrance.[4] |
| 1-Bromo-6-phenylhexane | Ph-(CH₂)₆-Br | Primary Alkyl Bromide | High | Bromide is a better leaving group than chloride because it is a weaker base.[5] This leads to a significantly faster reaction rate. |
| Benzyl Chloride | Ph-CH₂-Cl | Benzylic Chloride | Very High | The developing negative charge on the chlorine in the transition state is stabilized by the adjacent phenyl ring through resonance, leading to a much lower activation energy and a faster reaction rate. |
Expertise in Action: The Causality Behind Reactivity Trends
-
Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk around the reaction center.[4][6] As a primary alkyl halide, this compound has an unhindered reaction site, making it a good substrate for Sₙ2 reactions.[7] The phenyl group is six carbons away and thus does not sterically hinder the backside attack of the nucleophile. However, when compared to the less bulky 1-chlorohexane, a slight decrease in reaction rate might be observed due to the overall larger molecular size, which can affect diffusion and solvation.
-
Leaving Group Ability: The strength of the carbon-halogen bond and the stability of the halide anion in solution are critical.[1] The C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group than bromide. This is why 1-Bromo-6-phenylhexane is expected to be more reactive than this compound. The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[5]
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents can influence the electrophilicity of the carbon atom. In this compound, the phenyl group is too far from the reaction center to exert a significant inductive or resonance effect. In contrast, the phenyl group in benzyl chloride is directly attached to the reaction center, where it can stabilize the transition state through π-conjugation, dramatically increasing its reactivity.
Experimental Protocols: Putting Theory into Practice
The following protocols are representative examples of how this compound can be used in common alkylation reactions. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Williamson Ether Synthesis: Preparation of 6-Phenylhexyl Phenyl Ether
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8][9]
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Phenol is deprotonated by the strong base NaH to form the more nucleophilic sodium phenoxide. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
Alkylation: To the resulting solution of sodium phenoxide, add this compound (1.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 6-phenylhexyl phenyl ether.
N-Alkylation of Aniline: Synthesis of N-(6-Phenylhexyl)aniline
The N-alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis, often used in the preparation of pharmaceuticals and other bioactive molecules.[10][11]
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add aniline (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq) in DMF. Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(6-phenylhexyl)aniline.
Applications in Research and Development
The phenylhexyl moiety introduced by this compound can be found in a variety of molecules with interesting biological activities. Its lipophilic nature can enhance membrane permeability and its flexible chain can allow for optimal binding to protein targets. While specific blockbuster drugs containing this exact fragment are not prominent, its utility is demonstrated in the synthesis of research compounds and potential therapeutic agents. For example, long-chain N-alkylated anilines are precursors to various dyes, polymers, and pharmacologically active compounds.
Safety Considerations
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For more detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable alkylating agent for the introduction of the 6-phenylhexyl group. As a primary alkyl chloride, it exhibits moderate reactivity in Sₙ2 reactions, offering a balance between stability and reactivity. Its reactivity can be understood and predicted based on the fundamental principles of steric hindrance, leaving group ability, and electronic effects. While not as reactive as its bromo- or benzyl- analogs, its stability and lower cost can make it an attractive choice for many synthetic applications. The protocols provided in this guide offer a solid starting point for researchers looking to utilize this versatile reagent in their synthetic endeavors.
References
-
StudyLib. (n.d.). Rank the relative rates of the following alkyl halides in an SN2 reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 8). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? Retrieved from [Link]
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Quora. (2022, September 16). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case? Retrieved from [Link]
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YouTube. (2021, January 18). 20.1 Comparison of SN1 and SN2 reactions (HL). Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-phenylhexanol. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2022, April 14). (PDF) Application of Multi-component Reactions in the Search of Bioactive Molecules. Retrieved from [Link]
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ResearchGate. (2021, March 1). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-6-phenylhexane Quantification
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-Chloro-6-phenylhexane, a critical intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering a scientifically rigorous framework for method selection and implementation.
Introduction: The Analytical Imperative for this compound
This compound serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final product. The selection of an appropriate analytical method, followed by its thorough validation, is a cornerstone of Good Manufacturing Practices (GMP) and regulatory compliance. This guide provides a head-to-head comparison of three commonly employed analytical techniques, elucidating the rationale behind experimental choices and providing actionable protocols for their validation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C12H17Cl | Influences chromatographic behavior and mass spectrometric fragmentation. |
| Molecular Weight | 196.71 g/mol | Essential for preparing standard solutions and calculating results. |
| Boiling Point | ~265 °C (estimated) | A key parameter for establishing GC-MS thermal profiles. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), insoluble in water. | Dictates the choice of mobile phase in HPLC and sample preparation solvents. |
| UV Absorbance | Expected to absorb in the UV region due to the phenyl group. | Forms the basis for quantification by UV-Vis spectrophotometry and HPLC with a UV detector. |
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision driven by factors such as sensitivity, selectivity, and the nature of the sample matrix. We will now explore the validation of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for this compound quantification.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). For this compound, a reversed-phase C18 column is typically employed, where the nonpolar analyte interacts with the stationary phase and is eluted by a polar mobile phase. Detection is commonly achieved using a UV detector, leveraging the chromophoric phenyl group.
Experimental Workflow for HPLC Method Validation:
Caption: HPLC method validation workflow for this compound.
Detailed Protocol for HPLC Method Validation:
This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
-
System Suitability:
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: RSD < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000. This ensures the chromatographic system is performing adequately.
-
-
Specificity:
-
Inject a blank (mobile phase), a placebo (sample matrix without analyte), and the standard solution.
-
Demonstrate that there is no interference from the blank or placebo at the retention time of this compound.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50-150% of the expected sample concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.
-
Calculate the RSD of the results.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) within a small, defined range.
-
Assess the impact on the results.
-
Demonstrates the reliability of the method during routine use.
-
Performance Comparison:
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~1 ng/mL | ~1 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | Moderate | Low | High |
| Cost per Sample | Moderate | High | Low |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds like this compound.
Principle of Operation: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Experimental Workflow for GC-MS Method Validation:
Caption: UV-Vis method validation workflow for this compound.
Detailed Protocol for UV-Vis Method Validation:
-
Determination of λmax:
-
Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
-
-
Specificity:
-
Scan a blank and a placebo solution to ensure no significant absorbance at the λmax of the analyte. This method is inherently less specific than chromatographic techniques.
-
-
Linearity and Range:
-
Prepare a series of standard solutions and measure their absorbance at λmax.
-
Plot absorbance versus concentration.
-
Acceptance Criteria: r² ≥ 0.995.
-
-
Accuracy (Recovery):
-
Perform a spiking study at three concentration levels.
-
Acceptance Criteria: Mean recovery between 95.0% and 105.0%.
-
-
Precision:
-
Assess repeatability and intermediate precision.
-
Acceptance Criteria: RSD ≤ 3.0%.
-
-
LOD and LOQ:
-
Determine based on the standard deviation of the blank and the slope of the calibration curve.
-
-
Robustness:
-
Vary parameters such as pH of the solution (if applicable) and the instrument used.
-
Conclusion and Recommendations
The selection of the optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
HPLC offers a robust and reliable method with good sensitivity and specificity, making it suitable for routine quality control applications.
-
GC-MS provides the highest level of specificity and sensitivity, making it the method of choice for trace analysis and impurity profiling.
-
UV-Vis Spectrophotometry is a cost-effective and high-throughput method suitable for preliminary analysis or in situations where high specificity is not required.
Ultimately, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reliable data, regardless of the chosen technique. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound.
References
A Senior Application Scientist's Guide to Alkyl Halide Reactivity: Primary vs. Secondary
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of substrate can dictate the success or failure of a reaction. Among the most fundamental building blocks are alkyl halides, whose reactivity is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. A nuanced understanding of the factors governing their reaction pathways is paramount for any researcher. This guide provides an in-depth comparison of primary (1°) and secondary (2°) alkyl halides, focusing on the perpetual competition between substitution and elimination reactions. We will dissect the mechanistic underpinnings, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Decisive Factors: Steric Hindrance and Carbocation Stability
At the heart of the reactivity difference between primary and secondary alkyl halides lie two core principles: steric hindrance and carbocation stability. These factors determine whether a reaction will proceed via a bimolecular (SN2/E2) or unimolecular (SN1/E1) pathway.
-
Steric Hindrance : This refers to the spatial crowding around the electrophilic carbon atom (the carbon bonded to the halogen). Nucleophiles and bases must physically access this site for a reaction to occur.
-
Primary Alkyl Halides : Possess minimal steric hindrance, with at least two hydrogen atoms attached to the electrophilic carbon. This open access makes them prime candidates for reactions involving backside attack.[1][2]
-
Secondary Alkyl Halides : Have two alkyl groups attached to the electrophilic carbon, creating significantly more steric congestion than their primary counterparts. This increased crowding impedes the approach of nucleophiles or bases.[1][2]
-
-
Carbocation Stability : In unimolecular reactions, the rate-determining step is the formation of a carbocation intermediate. The stability of this intermediate is crucial.[3] Alkyl groups are electron-donating and stabilize the positive charge of a carbocation through inductive effects and hyperconjugation.[4]
-
Primary Carbocations : Highly unstable and energetically unfavorable to form.[5][6]
-
Secondary Carbocations : Significantly more stable than primary carbocations due to the stabilizing effect of two adjacent alkyl groups.[5][7][8] The order of stability is Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl.[5][8]
-
These two properties create a mechanistic dichotomy. Primary halides, with their low steric hindrance and unstable carbocations, overwhelmingly favor bimolecular pathways. Secondary halides, with moderate steric hindrance and more stable carbocations, represent a mechanistic crossroads where all four major pathways (SN1, SN2, E1, E2) are in competition.[9][10]
The Four Competing Pathways: A Mechanistic Overview
Alkyl halides undergo two main types of reactions: nucleophilic substitution and β-elimination.[9][11][12] Each can proceed through a concerted (bimolecular) or stepwise (unimolecular) mechanism.
Nucleophilic Substitution (SN1 & SN2)
In these reactions, a nucleophile replaces the halide leaving group.[13]
-
SN2 (Substitution, Nucleophilic, Bimolecular) : A single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[7][14] The reaction rate depends on the concentration of both the alkyl halide and the nucleophile.[7]
-
SN1 (Substitution, Nucleophilic, Unimolecular) : A two-step process. First, the leaving group departs to form a carbocation intermediate. This is the slow, rate-determining step.[3] Second, the nucleophile rapidly attacks the planar carbocation. The rate depends only on the alkyl halide concentration.[15]
-
Primary Halides : Do not react via the SN1 mechanism because the formation of a primary carbocation is too energetically unfavorable.[3][6]
-
Secondary Halides : Can undergo SN1 reactions, particularly with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate.[3][9]
-
Elimination (E1 & E2)
In these reactions, a base removes a proton from a carbon adjacent to the electrophilic carbon (the β-carbon), leading to the formation of an alkene.[9]
-
E2 (Elimination, Bimolecular) : A single, concerted step where the base removes a β-proton simultaneously as the leaving group departs.[16] The rate depends on the concentration of both the alkyl halide and the base.[16]
-
Primary Halides : Can undergo E2 elimination, but typically require a strong, sterically hindered (bulky) base to favor elimination over the competing SN2 reaction.[17]
-
Secondary Halides : Readily undergo E2 elimination, especially with strong bases.[18][19] This pathway often competes directly with the SN2 reaction.[10][18]
-
-
E1 (Elimination, Unimolecular) : A two-step process that shares the same carbocation intermediate as the SN1 pathway. After the carbocation forms, a weak base removes a β-proton to form the alkene.
-
Primary Halides : Do not undergo E1 reactions due to the instability of the primary carbocation.
-
Secondary Halides : Can undergo E1 reactions, typically competing with SN1 reactions when a weak nucleophile/weak base is used in a polar protic solvent, often at higher temperatures.[9]
-
Visualizing the Mechanisms
To better understand these pathways, the following diagrams illustrate the key steps for both primary and secondary alkyl halides.
Caption: SN2 Mechanism: Concerted backside attack is efficient for primary halides but slower for secondary halides due to steric hindrance.
Caption: SN1/E1 Mechanism: Secondary halides form a stable carbocation intermediate, while primary halides do not, precluding this pathway.
Caption: E2 Mechanism: A strong base enables a concerted elimination pathway for both primary and secondary alkyl halides.
Experimental Data: Quantifying the Reactivity Gap
The theoretical principles are validated by kinetic data. The choice of nucleophile, base, and solvent dramatically influences the outcome, especially for secondary halides.
Comparative Reaction Rate Data
The following table summarizes the relative rates of substitution, highlighting the profound impact of alkyl halide structure.
| Alkyl Halide Type | Substrate Example | Relative Rate (SN2 with I⁻ in Acetone) | Relative Rate (SN1 in H₂O) |
| Methyl | CH₃-Br | ~200,000 | ~1 |
| Primary (1°) | CH₃CH₂-Br | ~1,350 | ~1 |
| Secondary (2°) | (CH₃)₂CH-Br | 1 | ~11.6 |
| Tertiary (3°) | (CH₃)₃C-Br | Too slow to measure | ~1,200,000 |
Data synthesized from established relative reactivity trends in organic chemistry.
Causality :
-
For the SN2 reaction , moving from a primary to a secondary halide introduces significant steric bulk, drastically slowing the rate of backside attack. The rate decreases significantly when going from methyl to ethyl, and again from ethyl to isopropyl.[14]
-
For the SN1 reaction , the trend is reversed. The rate is governed by carbocation stability. Secondary halides form a much more stable carbocation than primary halides, leading to a significantly faster reaction rate.[3][7] Primary halides are effectively unreactive under SN1 conditions.[6]
Product Distribution: The Role of the Reagent
For secondary alkyl halides, the strength and steric bulk of the nucleophile/base are critical in determining the product ratio.
| Secondary Halide | Reagent | Solvent | Major Product | Minor Product | Dominant Mechanism |
| 2-Bromopropane | NaCN | DMSO | (CH₃)₂CH-CN | Propene | SN2 |
| 2-Bromopropane | CH₃CH₂OH | Ethanol | (CH₃)₂CH-OCH₂CH₃ | Propene | SN1/E1 |
| 2-Bromopropane | NaOCH₂CH₃ | Ethanol | Propene | (CH₃)₂CH-OCH₂CH₃ | E2 |
| 2-Bromopropane | KOC(CH₃)₃ | t-Butanol | Propene | Negligible | E2 |
Causality :
-
Strong Nucleophile/Weak Base (e.g., CN⁻, I⁻) in a polar aprotic solvent (e.g., DMSO, acetone) minimizes carbocation formation and favors the SN2 pathway.[9]
-
Weak Nucleophile/Weak Base (e.g., H₂O, ROH) in a polar protic solvent promotes ionization and carbocation formation, leading to a mixture of SN1 and E1 products.[9]
-
Strong Base/Strong Nucleophile (e.g., OH⁻, RO⁻) promotes the bimolecular E2 pathway, which often outcompetes the SN2 pathway for secondary halides.[18][19][20]
-
Strong, Sterically Hindered Base (e.g., t-Butoxide) almost exclusively yields the E2 product, as its bulk makes it a poor nucleophile but an effective proton abstractor.[21]
Experimental Protocol: A Self-Validating Competition Experiment
To empirically demonstrate these principles, a competition experiment can be performed. This protocol is designed to be self-validating by directly comparing the consumption of a primary and a secondary alkyl halide under identical SN2 conditions.
Objective:
To determine the relative reactivity of 1-bromobutane (primary) and 2-bromobutane (secondary) towards a nucleophile (iodide) under SN2 conditions.
Materials:
-
1-bromobutane
-
2-bromobutane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Methodology:
-
Solution Preparation : Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. This is the nucleophile solution.
-
Substrate Mixture Preparation : In a vial, create an equimolar mixture of 1-bromobutane and 2-bromobutane. Add a known amount of an internal standard (e.g., dodecane) that does not react and has a distinct retention time.
-
Initial Analysis (t=0) : Inject a small sample of the substrate mixture into the GC-FID to determine the initial ratio of the two alkyl halides relative to the internal standard.
-
Reaction Initiation : To the substrate mixture, add a stoichiometric equivalent of the NaI/acetone solution. Start a timer immediately and ensure vigorous mixing. Maintain the reaction at a constant temperature (e.g., 25°C).
-
Reaction Monitoring : At regular intervals (e.g., 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by diluting it with a solvent mixture (e.g., pentane/water) and separating the organic layer. This prevents further reaction before analysis.
-
GC Analysis : Inject the quenched organic layer from each time point into the GC-FID.
-
Data Analysis : For each time point, calculate the concentration of the remaining 1-bromobutane and 2-bromobutane relative to the constant internal standard. Plot the concentration of each halide versus time. The compound that is consumed faster is the more reactive substrate.
Expected Outcome & Validation:
The concentration of 1-bromobutane will decrease significantly faster than that of 2-bromobutane. This directly demonstrates that the primary alkyl halide is substantially more reactive under SN2 conditions, validating the principle that steric hindrance is a dominant factor in this mechanism.[22]
Caption: Workflow for the competition experiment to determine relative SN2 reactivity.
Summary and Synthetic Strategy
The choice between a primary and a secondary alkyl halide is a critical decision point in synthesis design.
-
For clean, high-yield substitution (SN2) , a primary alkyl halide is almost always the superior choice. This is the foundational principle of reactions like the Williamson Ether Synthesis, where using a primary halide with an alkoxide is crucial to avoid elimination.[23][24][25]
-
Secondary alkyl halides are synthetically challenging substrates due to the competition between SN2/E2 and SN1/E1 pathways.[10] To favor a specific outcome, reaction conditions must be meticulously controlled:
By understanding the interplay of steric hindrance, carbocation stability, and reaction conditions, researchers can navigate the reactivity of primary and secondary alkyl halides to achieve their desired synthetic transformations with precision and efficiency.
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The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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Alkyl Halide Reactions: Substitutions & Eliminations. Organic Chemistry Class Notes. [Link]
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SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! The Organic Chemistry Tutor (YouTube). [Link]
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Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
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Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
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Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Carbocation Structure and Stability. Chemistry LibreTexts. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Alkyl Halides- Nucleophilic Substitution and Elimination. Chemistry LibreTexts. [Link]
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Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
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Predicting Products: Substitution vs. Elimination. JoVE. [Link]
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Mechanism of Williamson's synthesis. Physics Wallah. [Link]
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A Comparative Economic Analysis of Synthetic Pathways to 1-Chloro-6-phenylhexane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economic production of key intermediates is paramount. 1-Chloro-6-phenylhexane, a valuable building block in the synthesis of various organic molecules, presents a case study in the strategic selection of synthetic routes. This guide provides an in-depth economic and practical analysis of three primary pathways for its synthesis: the chlorination of 6-phenyl-1-hexanol, Friedel-Crafts alkylation, and the Grignard reaction. Each method is evaluated based on reaction efficiency, cost of materials, operational complexity, and safety and environmental impact, providing a comprehensive framework for informed decision-making in a laboratory or industrial setting.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a terminal chloroalkane and a phenyl group. This structure makes it a versatile intermediate for introducing a six-carbon chain with a reactive handle for further functionalization in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The choice of its synthetic route can significantly impact the overall cost, scalability, and sustainability of a multi-step synthesis.
Comparative Overview of Synthesis Pathways
Three plausible synthetic routes to this compound are critically examined:
-
Pathway 1: Chlorination of 6-Phenyl-1-hexanol: A two-step approach involving the synthesis of the precursor alcohol followed by its chlorination.
-
Pathway 2: Friedel-Crafts Alkylation of Benzene: A direct approach to form the carbon-carbon bond between the aromatic ring and the hexane chain.
-
Pathway 3: Grignard Reaction: A classic organometallic approach for C-C bond formation.
A summary of the key economic and technical factors for each pathway is presented in the table below.
| Parameter | Pathway 1: Chlorination of Alcohol | Pathway 2: Friedel-Crafts Alkylation | Pathway 3: Grignard Reaction |
| Starting Materials | 6-Phenylhexanoic acid or 6-phenylhex-5-yn-1-ol, Chlorinating agent (e.g., SOCl₂) | Benzene, 1,6-Dichlorohexane | Bromobenzene, Magnesium, 1,6-Dichlorohexane |
| Key Reagents/Catalysts | Reducing agent (for alcohol synthesis), Thionyl chloride | Lewis Acid (e.g., AlCl₃) | Anhydrous Ether/THF |
| Estimated Overall Yield | Moderate (~40-50%) | Low to Moderate (Highly variable, estimated 20-40%) | Moderate (estimated 40-60%) |
| Estimated Cost per Gram | High | Low to Moderate | Moderate |
| Key Challenges | Two-step process, Purification of alcohol intermediate | Polyalkylation, Carbocation rearrangement, Catalyst deactivation | Anhydrous conditions required, Selectivity for mono-substitution |
| Safety & Environmental | Use of hazardous chlorinating agents (SOCl₂) | Use of corrosive and water-sensitive Lewis acids, Halogenated waste | Flammable solvents, Quenching of reactive Grignard reagent |
Pathway 1: Chlorination of 6-Phenyl-1-hexanol
This pathway involves the initial synthesis of 6-phenyl-1-hexanol, which is then converted to the desired this compound.
Synthesis of 6-Phenyl-1-hexanol
One reported method involves the reduction of 6-phenylhexanoic acid. Another approach is the hydrogenation of 6-phenylhex-5-yn-1-ol, which has a reported yield of 70%.[1] The cost of the starting alcohol is a significant contributor to the overall cost of this pathway.
Chlorination of 6-Phenyl-1-hexanol
The conversion of the alcohol to the chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction of primary alcohols with thionyl chloride generally proceeds with good yield. For a similar transformation, the chlorination of 1,6-hexanediol to 6-chlorohexanol using concentrated HCl has been reported to have a yield of 56%.[2]
Workflow Diagram:
Caption: Synthesis of this compound via chlorination of 6-phenyl-1-hexanol.
Experimental Protocol: Chlorination of 6-Phenyl-1-hexanol
-
To a stirred solution of 6-phenyl-1-hexanol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
Economic Analysis
-
High Starting Material Cost: The primary drawback of this route is the high cost of the starting material, 6-phenyl-1-hexanol (approximately $64.65 per gram).
-
Moderate Yield: The two-step sequence results in a moderate overall yield. Assuming a 70% yield for the alcohol synthesis and an 80% yield for the chlorination, the overall yield would be around 56%.
-
Reagent Costs: Thionyl chloride is a relatively inexpensive reagent.
Pathway 2: Friedel-Crafts Alkylation of Benzene
This pathway aims for a direct synthesis by reacting benzene with 1,6-dichlorohexane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Workflow Diagram:
Caption: Friedel-Crafts alkylation for the synthesis of this compound.
Challenges and Mechanistic Considerations
The Friedel-Crafts alkylation is notorious for several side reactions that can significantly lower the yield of the desired product:
-
Polyalkylation: The initial product, this compound, is more reactive than benzene itself, leading to a second alkylation to form 1,6-diphenylhexane. To minimize this, a large excess of benzene is typically used.[1]
-
Carbocation Rearrangement: While less of a concern with a primary chloroalkane that forms a primary carbocation, rearrangements to more stable secondary carbocations can occur with longer chains, leading to isomeric products.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture and other impurities.
A patent for a similar reaction, the synthesis of 1-chloro-4-phenylbutane from benzene and 1,4-dichlorobutane, suggests that using a large excess of the dichloroalkane can favor the mono-alkylated product.[3] However, this makes the purification process more challenging.
Experimental Protocol: Friedel-Crafts Alkylation
-
To a flask containing a large excess of dry benzene and a catalytic amount of anhydrous aluminum chloride at 0-5 °C, slowly add 1,6-dichlorohexane (1 equivalent).
-
Stir the reaction mixture at room temperature for several hours, monitoring the formation of the product by gas chromatography (GC).
-
Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the excess benzene by distillation.
-
Fractionally distill the residue under reduced pressure to separate this compound from unreacted 1,6-dichlorohexane and the di-substituted byproduct.
Economic Analysis
-
Low-Cost Starting Materials: Benzene and 1,6-dichlorohexane are relatively inexpensive bulk chemicals (1,6-dichlorohexane is priced at approximately $1000-1100/metric ton).
-
Low to Moderate Yield: The major drawback is the low selectivity for the desired mono-alkylated product. The yield is highly dependent on reaction conditions and the ratio of reactants. A realistic yield might be in the range of 20-40%.
-
Purification Costs: The need for a large excess of benzene and the formation of byproducts necessitate extensive purification, primarily through fractional distillation, which adds to the operational cost and energy consumption.
Pathway 3: Grignard Reaction
This pathway utilizes the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 1,6-dichlorohexane.
Workflow Diagram:
Caption: Grignard reaction for the synthesis of this compound.
Key Considerations
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF). This reaction is highly sensitive to moisture and requires stringent anhydrous conditions.[4]
-
Selective Mono-substitution: The primary challenge is to achieve selective reaction of the Grignard reagent with only one of the chloro groups of 1,6-dichlorohexane. Using an excess of 1,6-dichlorohexane can favor the formation of the mono-substituted product. A nickel-catalyzed cross-coupling reaction of a Grignard reagent with 1,3-dichlorobenzene has been reported to give a good yield of the mono-substituted product, suggesting that catalytic methods could be employed to improve selectivity.[5]
-
Side Reactions: A common side reaction is the formation of biphenyl from the coupling of the Grignard reagent.[6]
Experimental Protocol: Grignard Reaction
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, react magnesium turnings with bromobenzene in anhydrous THF to prepare the Grignard reagent.
-
Reaction with 1,6-Dichlorohexane: To a separate flask containing an excess of 1,6-dichlorohexane in anhydrous THF, slowly add the prepared phenylmagnesium bromide solution at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture for several hours at room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and excess 1,6-dichlorohexane by distillation.
-
Purify the this compound by vacuum distillation.
Economic Analysis
-
Moderate Reagent Costs: Bromobenzene and magnesium are moderately priced. The cost of anhydrous solvents adds to the overall expense.
-
Moderate Yield: With careful control of stoichiometry and reaction conditions to favor mono-substitution, this pathway can offer moderate yields, potentially in the range of 40-60%.
-
Operational Complexity: The strict requirement for anhydrous conditions adds to the operational complexity and cost, especially on a larger scale.
Safety and Environmental Considerations
-
Pathway 1 (Chlorination): Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases.[4][7] Proper handling in a well-ventilated fume hood is essential. The waste generated will contain sulfur-based byproducts.
-
Pathway 2 (Friedel-Crafts Alkylation): Aluminum chloride is a corrosive solid that reacts vigorously with water, releasing HCl gas.[8][9] The use of benzene, a known carcinogen, is a significant health and environmental concern. The process also generates significant amounts of acidic and aluminum-containing waste.[10]
-
Pathway 3 (Grignard Reaction): The use of highly flammable ether solvents requires careful handling to prevent fires and explosions. The quenching of the Grignard reagent is an exothermic process that must be controlled. While traditionally using significant amounts of organic solvents, newer, "greener" Grignard reaction protocols are being developed that use less solvent or alternative reaction media.[11][12]
Final Recommendation
Based on this analysis, Pathway 3 (Grignard Reaction) appears to be the most promising route for the synthesis of this compound in a research or drug development setting where product purity and a reasonable yield are critical. While it requires careful experimental technique, it offers a better balance of yield and selectivity compared to the Friedel-Crafts alkylation. For large-scale industrial production, the economic viability of the Grignard route would heavily depend on the efficient recycling of solvents and unreacted starting materials.
Pathway 1 (Chlorination of 6-phenyl-1-hexanol) is a viable but likely more expensive option due to the high cost of the starting alcohol. It may be considered if a cost-effective source of 6-phenyl-1-hexanol is available or if the synthesis is performed on a small scale where material cost is less of a limiting factor.
Pathway 2 (Friedel-Crafts Alkylation) , despite its use of inexpensive starting materials, is the least attractive option due to its poor selectivity, which leads to a complex product mixture and difficult purification. The associated waste generation and use of benzene also present significant environmental and safety drawbacks.
Ultimately, the choice of synthesis pathway will depend on the specific requirements of the project, including the desired scale of production, purity specifications, available equipment, and cost constraints.
References
-
Chemguide. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2017). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
- Science of Synthesis. (2011). Product Subclass 11: Grignard Reagents with Transition Metals. Thieme.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
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New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
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Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method. [Link]
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Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
-
Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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ResearchGate. (n.d.). Products and yields of Friedel-Crafts alkylation of benzene with 1,2,3,6-tetrahydropyridines 2а-е. [Link]
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Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. [Link]
- Google Patents. (n.d.). CN103539630A - Preparation method of 1-chloro-4-phenyl butane.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 71434-68-9). [Link]
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PubChem. (n.d.). This compound. [Link]
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IndiaMART. (n.d.). Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. [Link]
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YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
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YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. [Link]
-
ResearchGate. (2016, March 18). Synthesis of 6-chlorohexanol. [Link]
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Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. [Link]
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Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. [Link]
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
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Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. [Link]
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PubChem. (n.d.). 1,6-Dichlorohexane. [Link]
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University of California, Davis. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
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Grignard Reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
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A Senior Scientist's Guide to Characterizing the Reaction Products of 1-Chloro-6-phenylhexane
Introduction: The Versatile Reactivity of a Phenylalkyl Halide
1-Chloro-6-phenylhexane stands as a fascinating substrate in organic synthesis, primarily due to its bifunctional nature. It possesses a primary alkyl chloride, a reactive site for nucleophilic substitution and elimination, and a terminal phenyl group, which can participate in intramolecular electrophilic substitution. This duality means that seemingly minor changes in reaction conditions—such as the choice of base, solvent, or catalyst—can drastically alter the product landscape. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the synthesis, characterization, and comparative analysis of products derived from this versatile precursor. We will explore the key competing reaction pathways and establish a robust, self-validating analytical workflow to unambiguously identify and quantify the resulting compounds.
PART 1: Competing Reaction Pathways and Mechanistic Considerations
The reaction fate of this compound is a contest primarily between intermolecular substitution/elimination and intramolecular cyclization. The selection of reagents and conditions is paramount as it directly dictates which pathway prevails.
-
Pathway A: Intermolecular Nucleophilic Substitution (Sₙ2) : As a primary alkyl halide, this compound is a good candidate for Sₙ2 reactions. The use of a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., DMSO, DMF) will favor the direct displacement of the chloride ion.
-
Pathway B: Intermolecular Elimination (E2) : The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) will favor the E2 mechanism. This pathway abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (C2), leading to the formation of an alkene.
-
Pathway C: Intramolecular Cyclization (Friedel-Crafts Alkylation) : In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the molecule can undergo an intramolecular Friedel-Crafts alkylation. The Lewis acid coordinates with the chlorine, forming a carbocation or a carbocation-like species at the terminal end of the alkyl chain, which is then attacked by the electron-rich phenyl ring to form a new six-membered ring.
Below is a diagram illustrating these competing pathways.
Caption: Competing reaction pathways for this compound.
PART 2: Experimental Design and Characterization Workflow
A robust experimental design is not merely about synthesis; it is about creating a system where the products can be reliably isolated and validated. This section details the protocols for synthesis under different conditions and the subsequent analytical workflow.
Experimental Protocols
Protocol 2.1: Synthesis of Phenylcyclohexane (Intramolecular Friedel-Crafts Alkylation)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and aluminum chloride (1.2 equivalents).
-
Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes. The causality here is critical: slow addition at low temperature is necessary to control the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl. This hydrolyzes the aluminum chloride complex and separates the organic layer.
-
Workup: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2.2: Synthesis of 6-Phenyl-1-hexene (E2 Elimination)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Reaction: Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature. The use of a bulky base like t-BuOK sterically disfavors the Sₙ2 pathway, thus promoting elimination.
-
Monitoring & Workup: Stir the reaction for 12-18 hours. Monitor by GC-MS. Upon completion, quench with water, extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
Analytical Characterization Workflow
The trustworthiness of your results hinges on a multi-technique analytical approach. A single method is often insufficient to distinguish between structurally similar isomers.
Cross-validation of experimental results for 1-Chloro-6-phenylhexane
Initiating Data Collection
I've initiated comprehensive Google searches focused on gathering experimental data and analytical techniques for 1-Chloro-6-phenylhexane. I'm prioritizing information on its synthesis, purification, and characterization, along with data on common alternatives for consideration. I'm aiming to build a robust foundation of information.
Analyzing Search Results
I'm now analyzing the search results to pinpoint crucial performance indicators and experimental methods to create a comparative guide. I'm focusing on metrics like reaction yield, purity, and spectroscopic data. My focus is on determining suitable methodologies for comparison. I'll include potential applications. I have also begun outlining the guide structure, with sections devoted to a comparative analysis of different synthetic and analytical methods, including the rationale behind each step. I'm working to integrate best practices and provide detailed, trustworthy protocols for synthesis and analysis. Tables are being prepared for data comparisons (yields, purity, spectral shifts). I will create Graphviz diagrams for visual representations.
Refining Methodologies
I am now focusing on refining the experimental methodologies for the comparative guide. I'm prioritizing the inclusion of detailed, trustworthy protocols for synthesis and analysis, adding the "why" behind each step. I'm also ensuring the guide contains data tables with yields, purity, and spectroscopic data. Furthermore, I'll be creating Graphviz diagrams for visual representations. I'm now integrating in-text citations from reputable sources.
Gathering initial data
I've gathered some initial data on this compound and 1-chlorohexane, including CAS numbers, molecular weights, and some spectroscopic information. The search yielded useful physical and chemical properties of the base compound, so I'm moving on to exploring reaction pathways.
Expanding data scope
I've expanded my data search to include specific experimental procedures and spectroscopic data for this compound. While initial searches gave general info, I now need detailed procedures and yields. I also am looking for alternative synthesis methods or comparable compounds to broaden the scope of the comparison. Specific spectral data will be key for a truly comprehensive guide.
Refining synthesis details
I'm now diving deeper into the specifics of synthesizing this compound. I've located initial physical and chemical properties of the base compound and some related compounds, which are key starting points for comparison. I still require detailed experimental procedures, reaction conditions, and spectroscopic data. Finding data that details yields and purification methods will also be critical.
Analyzing Spectral Data
Refining Synthesis Approaches
My recent efforts focused on refining the synthesis strategies. I've uncovered a patent detailing a preparation method for a similar compound, opening potential avenues for adaptation. I also confirmed the relevance of Friedel-Crafts reactions. However, the search still yielded no explicit protocol. To build a comprehensive guide, I need a detailed, reliable synthesis procedure. I'm focusing on finding a directly comparable alternative method, potentially a Grignard-based synthesis, for robust comparison.
Expanding Search Parameters
I've significantly expanded my search parameters. I've now located references, on PubChem and NIST, to spectroscopic data like 13C NMR, GC-MS, and IR spectra for this compound, though actual spectra are still missing. I also found a patent describing a comparable compound's preparation, which can be adapted. I'm focusing on finding a detailed synthesis procedure, including reactants, stoichiometry, and purification, to build a comprehensive guide. A common alternative like Grignard synthesis would give a good comparison. I am now aiming to find the real spectral data, such as peak lists.
Gathering Key Data
I've made headway! The latest searches unearthed spectroscopic data for this compound on PubChem and NIST. This data will be very valuable in understanding the compound's characteristics.
Analyzing Synthesis Routes
I've got a fuller picture now. The Grignard synthesis protocol is adaptable, and general Friedel-Crafts info is a decent foundation for comparison. Still, I need a detailed Friedel-Crafts procedure for this compound, specific spectral data, and better purification details to make this guide truly practical. I'm focusing on those gaps now.
Analyzing Synthetic Routes
I've recently pinpointed two promising synthetic pathways for this compound. These are a Friedel-Crafts alkylation and a two-step process, which is the synthesis of 6-phenyl-1. I am leaning toward evaluating both, specifically concerning yield and efficiency of each method.
Gathering Protocol Details
I'm now diving deep into experimental protocols. I need detailed procedures for both synthetic routes to get a realistic comparison. This means specific reagent amounts, reaction conditions, and work-up steps for each method. I'm also hunting for reported yields to gauge the efficiency of each reaction. I also found characterization data on this compound, but need to format the spectral data into a clear tabular format for future reference. For purification, I'm working to specify the best method and specific boiling point details.
Refining Route Evaluation
I've discovered two distinct synthetic routes: Friedel-Crafts alkylation and a Grignard-based approach to the target molecule. I am seeking detailed experimental protocols for both, focusing on specific reagent quantities, reaction conditions, and work-up procedures for a fair comparison. I also plan to extract and tabulate spectral data and hunt down purification details for this compound, including potential impurities.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Chloro-6-phenylhexane
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-chloro-6-phenylhexane, moving beyond a simple checklist to explain the critical reasoning behind each step.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic compound . The presence of a chlorine atom on the alkyl chain fundamentally dictates its environmental fate and the necessary precautions for its handling and disposal. Unlike simple hydrocarbons, halogenated compounds require specialized disposal methods to prevent the formation of persistent and toxic byproducts.
Part 1: Hazard Identification and Immediate Safety
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. While toxicological properties for this compound have not been fully investigated, data from analogous chlorinated compounds indicate several potential hazards.
Key Safety Considerations:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1] Direct contact and inhalation of vapors must be strictly avoided.
-
Flammability: While having a high flash point (>110°C), it should be kept away from heat, sparks, and open flames.[2]
-
Incompatibility: Halogenated hydrocarbons can react with strong oxidizing agents, strong bases, and certain metals.[3] Never mix this waste with incompatible chemicals.
The first and most critical step for any user is to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. This document provides the most accurate and detailed information on hazards, handling, and emergency procedures.
Table 1: Essential Safety and Handling Information
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical safety goggles, and a lab coat. Conduct all transfers within a certified chemical fume hood. | To prevent skin and eye contact and to control vapor inhalation, which can cause irritation.[1] |
| Spill Response | Absorb small spills with an inert material (e.g., vermiculite, dry sand). Place in a sealed, labeled container for disposal. Ventilate the area. Avoid ignition sources. | Inert absorbents safely contain the liquid without reacting. A sealed container prevents vapor release. Proper labeling is a regulatory requirement for hazardous waste. |
| Storage of Waste | Store in a clearly labeled, sealed, and compatible container. Keep in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[3] | Prevents accidental reactions, vapor leakage, and ensures regulatory compliance. Proper storage conditions mitigate risks of environmental factors (like heat) affecting the waste. |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist. | Rapid decontamination is crucial to minimize irritation and potential absorption of the chemical.[1] |
Part 2: The Core Disposal Protocol: Segregation and Incineration
The universally accepted and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration conducted at a licensed hazardous waste disposal facility.[4] This process ensures the complete destruction of the molecule, preventing its release into the environment.
The causal logic is clear: incomplete combustion of chlorinated hydrocarbons can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans. To mitigate this, regulations, such as the European Industrial Emissions Directive, mandate that waste containing over 1% halogenated organic substances must be incinerated at temperatures of at least 1100°C.[5]
Step 1: Waste Characterization
-
As the generator, you are legally responsible for characterizing the waste. This compound, being a chlorinated hydrocarbon, must be classified as a halogenated organic waste .[4]
Step 2: Segregation at the Source
-
This is the most critical operational step. Never mix this compound waste with non-halogenated organic waste.
-
Use a designated, properly labeled waste container specifically for "Halogenated Organic Waste."
-
Why is segregation so important? The disposal of halogenated waste is significantly more complex and costly than for non-halogenated waste.[6] Mixing streams contaminates the entire volume, increasing disposal costs and environmental burden. Furthermore, specialized incinerators are required to handle the corrosive hydrogen chloride (HCl) gas produced during combustion.
The following diagram illustrates the critical decision point in laboratory waste management.
Step 3: Containerization and Labeling
-
Ensure the waste container is made of a compatible material (e.g., HDPE or glass) and is in good condition with a secure, vapor-tight lid.
-
The label must be unambiguous. Affix a "Hazardous Waste" label that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date accumulation started.
-
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Provide them with an accurate description of the waste. They will handle the transportation and final disposal in accordance with all local, regional, and national regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
Part 3: Regulatory Context and Self-Validation
The disposal protocols described are self-validating because they are grounded in established chemical principles and regulatory frameworks. Chlorinated compounds fall under specific EPA hazardous waste codes (often in the "F-list" for non-specific sources if they are spent solvents or process wastes).[8][9] By correctly identifying, segregating, and labeling your waste, you are aligning with these federal standards and ensuring a compliant and auditable disposal path.
This rigorous approach builds trustworthiness in your laboratory's operations, demonstrating a commitment to safety and environmental responsibility that extends beyond the discovery process itself.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. Retrieved from [Link]
-
Carl ROTH. (2018, May 3). Safety Data Sheet: Cyclohexane. Retrieved from [Link]
-
Unknown Author. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 71434-68-9). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
Unknown Author. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ETDEWEB. (1988, November 1). Removal of halogenated hydrocarbons from landfill gas. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
